molecular formula C19H19N3O6S B2985323 methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886952-12-1

methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2985323
CAS No.: 886952-12-1
M. Wt: 417.44
InChI Key: JYHBQNQINREHIQ-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex synthetic compound designed for advanced chemical and pharmaceutical research. This molecule features a multi-cyclic structure that incorporates a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a motif present in various biologically active molecules . The structure is further functionalized with a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group and a methyl carbamate ester, making it a valuable intermediate for medicinal chemistry and drug discovery programs. The presence of the carbamoyl group enhances the molecule's potential for forming hydrogen bonds, which can be critical for target binding. As a tricyclic pyridine derivative, this compound is of significant interest for exploring new therapeutic agents. Related tricyclic pyridine compounds have been investigated for a range of potential pharmacological activities, suggesting this compound could serve as a key scaffold in developing new chemical entities for basic research . Researchers can utilize this high-purity compound as a building block for synthesizing more complex molecules or as a standard in analytical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-26-19(25)22-5-4-11-14(9-22)29-18(15(11)16(20)23)21-17(24)10-2-3-12-13(8-10)28-7-6-27-12/h2-3,8H,4-7,9H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHBQNQINREHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological properties.

Chemical Structure and Properties

The compound features a unique combination of structural elements that contribute to its biological activity. Below is a summary of its chemical characteristics:

Property Details
Molecular Formula C19H20N4O5
Molecular Weight 372.39 g/mol
IUPAC Name This compound
CAS Number Not available

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Dioxine Ring : Utilizing starting materials such as benzoic acids and appropriate reagents.
  • Carbamoylation : Introduction of the carbamoyl group through reaction with isocyanates.
  • Thienopyridine Construction : Cyclization processes to form the thieno[2,3-c]pyridine structure.

This multi-step synthesis allows for the customization of the compound's properties by modifying various functional groups.

Preliminary studies suggest that compounds containing thieno[2,3-c]pyridine structures exhibit various biological activities:

  • Anticancer Activity : Thieno[2,3-c]pyridine derivatives have shown potential in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The presence of specific functional groups allows for interaction with enzymes such as PI3K and others involved in signal transduction pathways related to cancer progression.

Biological Activity

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Properties :
    • Compounds with similar structural features have demonstrated significant anticancer activity in vitro against various cancer cell lines.
    • In vivo studies are necessary to confirm these effects and understand the pharmacokinetics involved.
  • Antimicrobial Activity :
    • Some derivatives have shown effectiveness against bacterial strains and fungi.
    • The antimicrobial mechanism may involve disruption of cell membrane integrity or inhibition of nucleic acid synthesis.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thieno[2,3-c]pyridine derivatives on breast cancer cells. The results indicated that certain modifications enhanced cytotoxicity significantly compared to standard treatments. Further research is needed to optimize these compounds for clinical use.

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition where derivatives were tested against PI3K. The results showed that specific substitutions on the thienopyridine core increased inhibitory potency, suggesting a potential pathway for drug development targeting metabolic diseases.

Comparison with Similar Compounds

Thieno[2,3-c]pyridine Derivatives

The target compound shares its thieno[2,3-c]pyridine core with ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (). However, the latter lacks the dihydrobenzo[b][1,4]dioxine substituent and instead features a Boc-protected amine and ester group. This difference likely reduces the steric bulk and alters solubility, as the Boc group is more lipophilic than the carbamoyl and carboxamido substituents in the target compound .

Dihydrobenzo[b][1,4]dioxine-Containing Compounds

Compounds such as 6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxy-4-methylnicotinonitrile () share the dihydrobenzo[b][1,4]dioxine moiety but differ in the heterocyclic core (pyridine vs. thieno[2,3-c]pyridine). The pyridine derivatives typically exhibit lower planarity compared to fused thienopyridines, which may reduce π-π stacking interactions in biological targets .

Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Molecular Weight Reference
Target Compound Thieno[2,3-c]pyridine Carbamoyl, carboxamido (dihydrobenzo[b][1,4]dioxine), methyl ester Not Reported
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Boc-protected amine, ethyl ester 338.41 g/mol
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridine Nitrile, ketone, dihydrobenzo[b][1,4]dioxine 297.29 g/mol
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano, nitro, phenethyl, dicarboxylate 550.10 g/mol

Melting Points and Stability

  • The target compound’s stability may be influenced by the carbamoyl group, which is less hydrolytically labile than esters or nitriles in analogues like 6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-oxopyridine-3-carbonitrile (mp 243–245°C, ) .
  • Imidazo[1,2-a]pyridine derivatives (e.g., ) exhibit higher melting points (215–245°C) due to rigid fused-ring systems, whereas thienopyridines may show lower melting points depending on substituent flexibility .

Q & A

Basic: What are the common synthetic routes for this compound?

The compound is synthesized via multi-step reactions involving carboxamide coupling and heterocyclic ring formation. A representative method ( ) involves:

Coupling : Reacting 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivatives with thieno[2,3-c]pyridine precursors under anhydrous conditions.

Purification : Flash chromatography (ethyl acetate/petroleum ether, 3:7) yields the product (58% yield) with a melting point of 180–181°C .

Validation : Intermediate steps (e.g., Boc deprotection) are confirmed by 1H-NMR (e.g., δ 9.55 for NH protons) and MS ([M+1]+ = 404.3) .

Basic: Which spectroscopic methods confirm its structure?

Critical techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., dihydrothienopyridine protons at δ 2.50–2.53) and carbon frameworks (e.g., carbamoyl carbons at δ 155.41) .
  • IR Spectroscopy : Identifies amide (≈1650 cm⁻¹) and ester carbonyl (≈1700 cm⁻¹) stretches .
  • HRMS : Validates molecular weight (e.g., [M+1]+ = 404.3; calc. 404.14) with <5 ppm error .

Advanced: How can low synthetic yields (<60%) be optimized?

Strategies include:

  • Solvent Screening : Replace DCM with THF or DMF to enhance solubility ( used DCM for reductive amination) .
  • Catalyst Tuning : Adjust stoichiometry of sodium triacetoxyborohydride (e.g., 3 equivalents in ) .
  • Flow Chemistry : Implement continuous-flow systems () to improve reaction kinetics and purity .

Advanced: How to resolve contradictory NMR data during structural validation?

  • 2D NMR : Use COSY/HSQC to assign overlapping signals (e.g., dihydrobenzo[dioxine] protons in ) .
  • Recrystallization : Isolate pure product using DMF/water (as in ) to eliminate impurities causing split signals .
  • Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 (e.g., δ 7.94 for =CH in ) .

Basic: What purity and crystallization methods are typical?

  • Flash Chromatography : Ethyl acetate/petroleum ether gradients ( ) yield >95% purity .
  • Recrystallization : Use ethanol/DMF mixtures ( achieved 61% purity via this method) .
  • Melting Point Analysis : Confirm crystallinity (e.g., 180–181°C in ) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation : Modify the dihydrobenzo[dioxine] group (e.g., piperidine vs. isopropylpiperazine in ) .
  • Biological Assays : Test antitubulin activity (as in ’s thieno[2,3-c]pyridine derivatives) .
  • Computational Modeling : Use docking studies to predict binding affinities to targets like HSF1 () .

Basic: How is molecular weight accurately determined?

  • HRMS (ESI) : Provides exact mass (e.g., [M+1]+ = 404.3 vs. calc. 404.14) with <5 ppm error .
  • Elemental Analysis : Validates C, H, N composition (e.g., C: 56.38% vs. calc. 56.56% in ) .

Notes

  • Advanced questions emphasize experimental optimization and data conflict resolution.
  • Basic questions focus on foundational synthesis and characterization.
  • Methodological answers reference peer-reviewed protocols (e.g., ).
  • Avoided non-academic sources per guidelines.

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